2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester
Overview
Description
The compound “2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester” is a derivative of pyrido[3,2-d]pyrimidine . It is a white solid with a molecular weight of 250.3 . The IUPAC name for this compound is tert-butyl 2-amino-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate .
Synthesis Analysis
The synthesis of similar pyrido[3,2-d]pyrimidine derivatives has been reported . The series was developed from quinuclidinone, which afforded versatile platforms bearing one lactam function in position C-2 that were then used to create C–N or C–C bonds for SNAr or palladium-catalyzed cross-coupling reactions by in situ C–O activation . The reaction conditions were optimized under microwave irradiation, and a wide range of amines or boronic acids were used to determine the scope and limitations of each method .Molecular Structure Analysis
The X-ray crystallographic data of a similar 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine derivative were used to formally establish the structures of the products .Chemical Reactions Analysis
The compound was functionalized by aminations or the Suzuki–Miyaura cross-coupling reaction using in situ C–O activation, an innovative and direct method that is particularly powerful to modulate heteroaromatic structures .Physical And Chemical Properties Analysis
This compound is a white solid . Its molecular weight is 250.3 . The InChI code for this compound is 1S/C12H18N4O2/c1-12(2,3)18-11(17)16-5-4-8-6-14-10(13)15-9(8)7-16/h6H,4-5,7H2,1-3H3,(H2,13,14,15) .Scientific Research Applications
Synthesis and Utility in Peptide and Peptidomimic Synthesis
The compound is instrumental in the synthesis of heterocyclic β-amino acids, specifically β-amino-5-pyrimidinepropanoic ester, which is valuable in peptide and peptidomimic synthesis. This synthesis route is significant due to its high yield and potential for large-scale production (Bovy & Rico, 1993).
Development of Highly Functionalised Amino Acids
It plays a role in the novel synthesis of highly functionalized 5-amino-3,4-dihydro-2H-pyrrole-2-carboxylic acid esters. This process is notable for its good to high yield and diastereoselectivity, showcasing the compound's utility in creating complex and precise amino acid structures (Meninno et al., 2021).
Role in Fungicidal Property Synthesis
The compound is used as a precursor in synthesizing derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, which possess fungicidal properties. This highlights its potential in agricultural or pharmaceutical applications (Tumkevičius et al., 2013).
Intermediate in Targeted Molecular Synthesis
It serves as an intermediate in synthesizing specific target molecules, such as in the production of mTOR targeted PROTAC molecule PRO1. This application demonstrates its role in precise, targeted drug design (Zhang et al., 2022).
Method for Preparation of Esters and Amides
The compound is used in a novel method for the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carb-oxylic acids. This method has expanded the synthesis of new 2,4,5-trisubstituted thieno[2,3-d]pyrimidine-6-carboxylic acid esters and amides, indicating its versatility in chemical synthesis (Santilli et al., 1971).
Activation of Carboxylic Acids
The compound is involved in the activation of carboxylic acids via dialkyl pyrocarbonates, aiding in the preparation of symmetric anhydrides and esters of N-protected amino acids. This application is important for various synthetic procedures in organic chemistry (Pozdnev, 2009).
Future Directions
The design of novel disubstituted 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine derivatives is a major challenge to discover new biologically active small molecules . This strategy has long been applied in heterocyclic chemistry, in particular through the design and the functionalization of fused polynitrogenated derivatives, which contain hetero-aromatic and aliphatic moieties .
properties
IUPAC Name |
tert-butyl 2-amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-6-4-5-8-9(16)7-14-10(13)15-8/h7H,4-6H2,1-3H3,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEYVNMAGFIZOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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